Thioglucose

説明

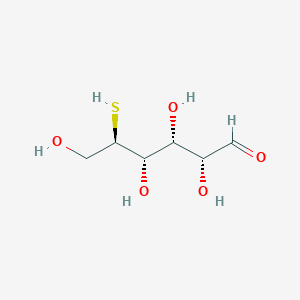

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5R)-2,3,4,6-tetrahydroxy-5-sulfanylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S/c7-1-3(9)5(10)6(11)4(12)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJLRUSZMLMXCN-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031304 | |

| Record name | 5-Thio-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 5-Thio-D-glucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20408-97-3 | |

| Record name | Thioglucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20408-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thio-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020408973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thio-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-thio-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-THIO-D-GLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PRV1384UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thioglucose from Glycosyl Halides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of thioglucose derivatives from glycosyl halides, with a focus on the preparation of 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose. This key intermediate is valuable in the development of various therapeutic agents and biochemical probes. This document details the necessary experimental protocols, quantitative data, and reaction pathways to facilitate its synthesis in a laboratory setting.

Introduction

Thioglycosides are sulfur analogues of glycosides where the anomeric oxygen atom is replaced by a sulfur atom. This modification imparts increased stability against enzymatic hydrolysis, making them attractive for the development of enzyme inhibitors and carbohydrate-based drugs. The synthesis of thioglycosides from glycosyl halides is a well-established and efficient method, typically proceeding through a stereospecific S(_N)2 reaction. This guide will focus on the synthesis of a protected this compound, 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose, from the readily accessible starting material, α-acetobromoglucose.

Overall Synthetic Pathway

The synthesis of 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose from D-glucose involves a three-step process. First, D-glucose is fully acetylated to form β-D-glucose pentaacetate. This intermediate is then converted to the glycosyl halide, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (α-acetobromoglucose). Finally, the α-acetobromoglucose undergoes an S(_N)2 reaction with a sulfur nucleophile, such as potassium thioacetate (B1230152), to yield the desired β-thioglucose derivative.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Synthesis of β-D-Glucose Pentaacetate

This procedure outlines the acetylation of D-glucose to yield β-D-glucose pentaacetate.

Materials:

-

Anhydrous D-Glucose

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

-

Ice water

Procedure:

-

In a 200 mL three-necked flask, add 80 mL (0.84 mol) of anhydrous acetic anhydride.[1]

-

While cooling in an ice-water bath, slowly add 20 g (0.112 mol) of anhydrous D-glucose in batches with stirring.[1]

-

After the addition of glucose is complete, continue stirring for 20 minutes.

-

Allow the reaction to proceed at room temperature for 2.5 hours.[1]

-

Pour the reaction mixture into ice water with vigorous stirring to decompose any unreacted acetic anhydride.

-

The oily product will gradually solidify into a white solid.

-

Collect the solid by filtration and wash with cold water.

-

Dry the product under vacuum at 30°C for 8 hours to obtain white, solid β-D-glucose pentaacetate.[1]

Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (α-Acetobromoglucose)

This protocol describes the conversion of β-D-glucose pentaacetate to α-acetobromoglucose.

Materials:

-

β-D-Glucose Pentaacetate

-

Hydrogen Bromide in Glacial Acetic Acid (33% w/v)

-

Red Phosphorus

-

Bromine

-

Glacial Acetic Acid

-

Dry Isopropyl Ether

Procedure:

-

Prepare the brominating reagent by suspending 7.2 g of red phosphorus in 80 mL of glacial acetic acid in an ice bath. Slowly add 14.4 mL of bromine, keeping the temperature below 20°C. Stir at room temperature for 2 hours, then filter to remove excess red phosphorus.[1]

-

Alternatively, use a commercially available solution of hydrogen bromide in glacial acetic acid.

-

Dissolve β-D-glucose pentaacetate in the hydrogen bromide/acetic acid solution.

-

Allow the reaction to proceed at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Add 250-300 mL of dry isopropyl ether to the residue and warm gently to dissolve the product.[2]

-

Cool the solution rapidly to 45°C, then allow it to cool slowly to room temperature, and finally place it in a refrigerator at 5°C for at least 2 hours.[2]

-

Collect the crystalline α-acetobromoglucose by filtration, wash with cold, dry isopropyl ether, and dry under vacuum.

Synthesis of 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose

This section details the final step, the synthesis of the target this compound derivative.

Materials:

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (α-Acetobromoglucose)

-

Potassium Thioacetate (KSAc)

-

Dimethylformamide (DMF) or Acetone (B3395972)

-

Brine solution

-

Hexanes

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve potassium thioacetate (1.5 equivalents) in DMF or acetone (10 volumes).[3]

-

To this solution, add α-acetobromoglucose (1.0 equivalent).[3]

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, quench the reaction by adding brine solution.[3]

-

Extract the aqueous layer with hexanes (3 x 10 mL).[3]

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[3]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

References

The Core Mechanism of Action of Gold Thioglucose: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold thioglucose, a gold-containing derivative of the sugar glucose, has historically been a cornerstone in the therapeutic arsenal (B13267) against rheumatoid arthritis. Although its use has waned with the advent of newer disease-modifying antirheumatic drugs (DMARDS), a comprehensive understanding of its mechanism of action remains critical for the development of novel immunomodulatory and anti-inflammatory agents. This technical guide provides a detailed exploration of the molecular and cellular mechanisms through which gold this compound exerts its effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

The therapeutic efficacy of gold this compound is not attributed to a single mode of action but rather to a complex interplay of interactions with various components of the immune system. Primarily, it targets macrophages and lymphocytes, key players in the inflammatory cascade characteristic of rheumatoid arthritis, leading to a reduction in the production of pro-inflammatory mediators and suppression of immune cell function.[1][2]

Core Mechanisms of Action

The multifaceted mechanism of gold this compound can be broadly categorized into several key areas:

-

Enzyme Inhibition: Gold this compound is a potent inhibitor of several key enzymes involved in cellular signaling and oxidative stress responses.

-

Modulation of Immune Cell Function: It directly impacts the activity of crucial immune cells, including macrophages and T-cells.

-

Interference with Signaling Pathways: Gold this compound disrupts critical intracellular signaling cascades that regulate inflammation.

Enzyme Inhibition

A primary mechanism of gold this compound is the inhibition of thioredoxin reductase 1 (TrxR1), a key enzyme in the thioredoxin system that plays a vital role in regulating cellular redox balance.

| Target Enzyme | Inhibitor | IC50 | Cell Line/System | Reference |

| Thioredoxin Reductase 1 (TrxR1) | Aurothis compound (B1665330) | 65 nM | HeLa cell cytosol | [3][4] |

Experimental Protocol: Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of gold this compound on TrxR1 activity.

Materials:

-

HeLa cell lysate (as a source of TrxR1)

-

Aurothis compound (gold this compound)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

NADPH

-

Thioredoxin

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 2 mM EDTA)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of aurothis compound in a suitable solvent (e.g., water).

-

Prepare working solutions of aurothis compound at various concentrations.

-

Prepare a reaction mixture containing NADPH, thioredoxin, and DTNB in the assay buffer.

-

-

Assay Performance:

-

Add the HeLa cell lysate to the wells of a microplate.

-

Add the different concentrations of aurothis compound to the respective wells.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TrxR1 activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of aurothis compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the aurothis compound concentration.

-

Determine the IC50 value from the resulting dose-response curve, which represents the concentration of aurothis compound required to inhibit TrxR1 activity by 50%.[5][6]

-

Gold this compound also inhibits adenylyl cyclase, an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).[7][8] This inhibition has been observed in human lymphocyte membranes and is dependent on the presence of both the gold (aurous) cation and the sulfhydryl ligand.[8]

Experimental Protocol: Adenylyl Cyclase Activity Assay

This protocol describes a method to measure the inhibition of adenylyl cyclase by gold this compound in lymphocyte membranes.

Materials:

-

Isolated human lymphocyte membranes

-

Aurothis compound

-

Forskolin (B1673556) (an activator of adenylyl cyclase)

-

ATP (substrate)

-

[α-³²P]ATP (radiolabeled substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1 mM EDTA)

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Isolate lymphocytes from human blood using density gradient centrifugation.

-

Lyse the cells and isolate the membrane fraction by differential centrifugation.

-

-

Assay Performance:

-

Incubate the lymphocyte membranes with various concentrations of aurothis compound in the assay buffer.

-

Add forskolin to stimulate adenylyl cyclase activity.

-

Initiate the reaction by adding a mixture of ATP and [α-³²P]ATP.

-

Incubate at 37°C for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and unlabeled cAMP).

-

-

cAMP Measurement:

-

Separate the radiolabeled cAMP produced from the unreacted [α-³²P]ATP using column chromatography (e.g., Dowex and alumina (B75360) columns).

-

Quantify the amount of [³²P]cAMP using a scintillation counter.

-

-

Data Analysis:

-

Calculate the adenylyl cyclase activity at each concentration of aurothis compound.

-

Determine the extent of inhibition compared to the control (forskolin stimulation without aurothis compound).

-

Modulation of Immune Cell Function

Gold this compound significantly impacts the function of macrophages and T-lymphocytes. It has been shown to inhibit the proliferation of T-cells, a crucial aspect of the autoimmune response in rheumatoid arthritis.[1]

Experimental Protocol: T-Cell Proliferation Assay

This protocol provides a method to assess the effect of gold this compound on T-cell proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Aurothis compound

-

Mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to stimulate T-cell proliferation

-

Cell proliferation dye (e.g., CFSE) or [³H]-thymidine

-

Cell culture medium and supplements

-

Flow cytometer or scintillation counter

Procedure:

-

Cell Preparation and Staining (CFSE method):

-

Isolate PBMCs or T-cells from whole blood.

-

Label the cells with CFSE dye according to the manufacturer's instructions.

-

-

Cell Culture and Treatment:

-

Plate the CFSE-labeled cells in a 96-well plate.

-

Add various concentrations of aurothis compound to the wells.

-

Add the mitogen to stimulate T-cell proliferation.

-

Incubate the cells for 3-5 days at 37°C in a CO₂ incubator.

-

-

Analysis:

-

CFSE Method: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division.

-

[³H]-Thymidine Method: In the final hours of culture, add [³H]-thymidine to the wells. Harvest the cells and measure the incorporation of [³H]-thymidine into the DNA using a scintillation counter.

-

-

Data Analysis:

-

Quantify the extent of T-cell proliferation in the presence of different concentrations of aurothis compound compared to the stimulated control.

-

Furthermore, gold this compound inhibits the activity of lysosomal enzymes within macrophages.[1] These enzymes, when unchecked, contribute to the breakdown of cellular components and tissue damage in inflammatory conditions.

Experimental Protocol: Lysosomal Enzyme Activity Assay

This protocol outlines a general method for measuring the activity of lysosomal enzymes in the presence of gold this compound.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Aurothis compound

-

A specific fluorogenic substrate for the lysosomal enzyme of interest (e.g., a substrate for cathepsin B or β-glucuronidase)

-

Lysis buffer

-

Fluorometer

Procedure:

-

Cell Culture and Treatment:

-

Culture the macrophages and treat them with various concentrations of aurothis compound for a defined period.

-

-

Cell Lysis:

-

Lyse the cells to release the lysosomal enzymes.

-

-

Enzyme Assay:

-

Add the cell lysate to a microplate.

-

Add the fluorogenic substrate to each well.

-

Incubate at the optimal temperature and pH for the enzyme.

-

Measure the fluorescence generated over time using a fluorometer. The rate of fluorescence increase is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the enzyme activity at each concentration of aurothis compound and compare it to the untreated control.

-

Interference with Signaling Pathways

Gold this compound has been shown to inhibit the DNA binding of the transcription factor NF-κB.[3][4] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This protocol describes how to assess the effect of gold this compound on the DNA binding activity of NF-κB.

Materials:

-

Nuclear extracts from cells treated with an NF-κB activator (e.g., TNF-α) and co-treated with gold this compound.

-

A radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding sequence.

-

Polyacrylamide gel electrophoresis (PAGE) equipment.

-

Binding buffer.

Procedure:

-

Nuclear Extract Preparation:

-

Treat cells with an NF-κB activator in the presence or absence of gold this compound.

-

Isolate the nuclear proteins.

-

-

Binding Reaction:

-

Incubate the nuclear extracts with the labeled NF-κB DNA probe in the binding buffer.

-

-

Electrophoresis:

-

Separate the protein-DNA complexes from the free probe by native PAGE.

-

-

Detection:

-

Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging. A "shifted" band represents the NF-κB-DNA complex.

-

-

Data Analysis:

-

Compare the intensity of the shifted band in samples treated with gold this compound to the control to determine the extent of inhibition of NF-κB DNA binding.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by gold this compound and a typical experimental workflow for its analysis.

Caption: Signaling pathways modulated by gold this compound.

Caption: Experimental workflow for investigating gold this compound's mechanism.

Conclusion

The mechanism of action of gold this compound is a complex and multifaceted process that involves the modulation of key enzymes, immune cells, and intracellular signaling pathways. Its ability to inhibit thioredoxin reductase 1, adenylyl cyclase, and NF-κB, coupled with its suppressive effects on macrophage and T-cell function, culminates in a potent anti-inflammatory response. While its clinical application has been superseded by more modern therapeutics, the intricate biochemical interactions of gold this compound continue to provide valuable insights for the rational design and development of next-generation immunomodulatory drugs. The detailed experimental protocols and pathway diagrams presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting these pathways.

References

- 1. Attributes | Graphviz [graphviz.org]

- 2. Edge Attributes | Graphviz [graphviz.org]

- 3. Node Attributes | Graphviz [graphviz.org]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forskolin as a probe of adenylate cyclase of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. style | Graphviz [graphviz.org]

- 8. Lysosomal Intracellular Activity Assay Kit (ab234622) | Abcam [abcam.com]

An In-depth Technical Guide to the Biological Role of 1-thio-β-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-thio-β-D-glucose is a sulfur-containing analog of β-D-glucose where the anomeric hydroxyl group is replaced by a thiol group. This modification imparts unique chemical and biological properties, making it a valuable tool in glycobiology, drug discovery, and diagnostics. Its increased stability against enzymatic hydrolysis compared to its O-glycoside counterpart allows it to serve as a probe and inhibitor of various glucose-metabolizing enzymes and transporters. This technical guide provides a comprehensive overview of the biological role of 1-thio-β-D-glucose, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Introduction

1-thio-β-D-glucose and its derivatives are versatile molecules in biochemical research. Their structural similarity to D-glucose allows them to interact with glucose-binding proteins, while the presence of the sulfur atom alters their reactivity and metabolic fate.[1] This guide explores the multifaceted biological roles of 1-thio-β-D-glucose, including its function as an enzyme inhibitor, a substrate for certain enzymes, and a probe for studying glucose metabolism and transport.

Physicochemical Properties and Synthesis

The sodium salt of 1-thio-β-D-glucose is a white to off-white powder, while its tetraacetate derivative is a solid.[2][3] Key properties are summarized in the table below.

| Property | 1-thio-β-D-glucose sodium salt | 1-thio-β-D-glucose tetraacetate |

| Molecular Formula | C₆H₁₁NaO₅S | C₁₄H₂₀O₉S |

| Molecular Weight | 218.2 g/mol | 364.4 g/mol |

| CAS Number | 10593-29-0 | 19879-84-6 |

| Purity | ≥95% - ≥98% | ≥95% |

| Solubility | DMSO: 10 mg/mL, PBS (pH 7.2): 10 mg/mL | DMF: 10 mg/mL, DMSO: 10 mg/mL, DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL, Ethanol: 0.5 mg/mL |

| Storage | -20°C | -20°C |

Biological Activities

Enzyme Inhibition

1-thio-β-D-glucosides have been investigated as inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[4] The sulfur linkage provides resistance to enzymatic cleavage, allowing these compounds to act as competitive inhibitors.[4]

A study by Samoshin et al. (2014) evaluated a series of 1-thio-β-D-glucopyranosides as inhibitors of β-glucosidases from Aspergillus oryzae and Penicillium canescens. The inhibition was found to be competitive.[4] The inhibition constants (Kᵢ) are presented in the table below.

| Inhibitor (Aglycone) | β-D-Glucosidase from Aspergillus oryzae Kᵢ (μM) | β-D-Glucosidase from Penicillium canescens Kᵢ (μM) |

| Phenyl | 7600 | 234 |

| p-Nitrophenyl | 3900 | 111 |

| p-Tolyl | 7600 | 218 |

| 2-Naphthyl | 5500 | 159 |

| Benzyl | 2180 | 109 |

| n-Hexyl | 1500 | 80.7 |

| 5-Phenanthrolinyl | 3200 | 91.7 |

| Cyclohexane-1,2-dicarboxylic acid diester | 4000 | 223 |

| Cyclohexane-1,2-dicarboxylic acid | >10000 | 1500 |

Data sourced from Samoshin et al., 2014.[4]

Interaction with Glucose Transporters

Studies using 99mTc-labeled 1-thio-β-D-glucose have demonstrated its uptake in tumor cells is dependent on glucose and insulin (B600854) concentrations and can be inhibited by cytochalasin B, a known inhibitor of facilitative glucose transporters (GLUTs).[6] This suggests that 1-thio-β-D-glucose can be recognized and transported by GLUTs.

Substrate for Enzymes

1-thio-β-D-glucose can act as a substrate for certain enzymes. For example, it can be used by glucose oxidase to produce 1-thio-β-D-gluconic acid.[7]

Use in Cancer Research and Imaging

Due to the increased glucose metabolism in many cancer cells (the Warburg effect), radiolabeled glucose analogs are used for tumor imaging. 99mTc-labeled 1-thio-β-D-glucose has been investigated as a potential tumor-seeking agent for single-photon emission computed tomography (SPECT) imaging.[6] Studies have shown its uptake in various tumor cell lines, including human colorectal carcinoma (HCT-116) and human lung adenocarcinoma (A549) cells.[6] Biodistribution studies in mice bearing these tumors revealed moderate uptake in the tumors.[6]

Signaling Pathways

Direct evidence for the effect of 1-thio-β-D-glucose on key glucose metabolism signaling pathways, such as the insulin and AMPK pathways, is currently lacking in the scientific literature. However, its interaction with glucose transporters and metabolizing enzymes suggests it has the potential to modulate these pathways indirectly. Further research is required to elucidate its specific roles in cellular signaling.

Experimental Protocols

General Synthesis of 1-thio-β-D-glucopyranoside Tetraacetates

This protocol is adapted from Samoshin et al. (2014).[4]

-

Dissolve α-D-glucose pentaacetate in dichloromethane (B109758) (CH₂Cl₂).

-

Add the desired thiol (1.5 molar equivalents) to the solution.

-

Stir the reaction mixture for 10 minutes in an ice bath.

-

Slowly add boron trifluoride etherate (BF₃·Et₂O) (3 molar equivalents).

-

Allow the mixture to warm to room temperature and stir overnight.

-

Remove the solvent by evaporation.

-

Isolate the product by column chromatography on silica (B1680970) gel.

Caption: General workflow for the synthesis of 1-thio-β-D-glucopyranoside tetraacetates.

β-Glucosidase Inhibition Assay

This protocol describes a general method for measuring β-glucosidase inhibition, as can be adapted from the work of Samoshin et al. (2014).[4]

-

Prepare a buffer solution (e.g., sodium acetate (B1210297) buffer, pH 4.2).

-

Prepare a solution of the β-glucosidase enzyme in the buffer.

-

Prepare solutions of the substrate (e.g., p-nitrophenyl-β-D-glucopyranoside) and the inhibitor (1-thio-β-D-glucoside derivative) at various concentrations.

-

In a microplate well, mix the enzyme solution with the inhibitor solution (or buffer for control).

-

Pre-incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the substrate solution.

-

Monitor the release of the product (e.g., p-nitrophenol) spectrophotometrically at 400 nm over time.

-

Calculate the initial reaction rates and determine the inhibition constant (Kᵢ) using Lineweaver-Burk plots.

Caption: Workflow for β-glucosidase inhibition assay.

Radiolabeled Cell Uptake Assay

This protocol is a general guide for a radiolabeled glucose analog uptake assay, based on the methodologies used in studies with 99mTc-1-thio-β-D-glucose.[6]

-

Culture cells (e.g., HCT-116 or A549) to the desired confluency in appropriate culture plates.

-

Wash the cells with a glucose-free buffer.

-

Incubate the cells with the radiolabeled 1-thio-β-D-glucose (e.g., 99mTc-1-thio-β-D-glucose) in the presence or absence of inhibitors (e.g., unlabeled glucose, insulin, cytochalasin B) for various time points.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells.

-

Measure the radioactivity in the cell lysate using a gamma counter.

-

Normalize the radioactivity to the protein content of the cell lysate.

Caption: Workflow for radiolabeled 1-thio-β-D-glucose cell uptake assay.

Visualization of Biological Interactions

Competitive Inhibition of β-Glucosidase

1-thio-β-D-glucosides act as competitive inhibitors of β-glucosidase, binding to the active site and preventing the substrate from binding.

Caption: Competitive inhibition of β-glucosidase by 1-thio-β-D-glucoside.

Proposed Interaction with Glucose Transporters

Based on evidence from radiolabeled uptake studies, 1-thio-β-D-glucose is likely transported into the cell via facilitative glucose transporters (GLUTs).

Caption: Proposed transport of 1-thio-β-D-glucose via GLUT.

Conclusion and Future Directions

1-thio-β-D-glucose is a valuable molecular tool with established roles as a glycosidase inhibitor and a probe for glucose transport and metabolism, particularly in the context of cancer research. The quantitative data on its inhibition of β-glucosidases provides a solid foundation for its use in studying carbohydrate-enzyme interactions.

However, significant gaps in our understanding remain. There is a pressing need for quantitative studies on the inhibitory effects of 1-thio-β-D-glucose on SGLT1 and SGLT2 to fully assess its potential as a therapeutic agent for diabetes. Furthermore, dedicated research is required to elucidate its direct and indirect effects on key metabolic signaling pathways, including the insulin and AMPK pathways. Such studies will undoubtedly expand the utility of this versatile glucose analog in both basic research and drug development.

References

- 1. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. 99mTc-labeled 1-thio-beta-D-glucose as a new tumor-seeking agent: synthesis and tumor cell uptake assay. | Semantic Scholar [semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of insulin-stimulated glucose uptake in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Aurothioglucose for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of aurothioglucose (B1665330), a gold-containing compound with significant applications in biomedical research, particularly in the study of inflammatory diseases. This document details the experimental protocol for its synthesis, methods for its characterization, and an exploration of its mechanism of action, with a focus on its role as an inhibitor of the NF-κB signaling pathway.

Introduction

Aurothis compound, also known as gold this compound, is a derivative of glucose in which the anomeric hydroxyl group is replaced by a thiol group that is coordinated to a gold(I) ion.[1] Historically used in the treatment of rheumatoid arthritis, its anti-inflammatory properties are now a subject of research for understanding and targeting inflammatory pathways.[2][3] This guide offers a detailed protocol for the synthesis of aurothis compound, enabling researchers to produce this compound for investigational purposes.

Synthesis of Aurothis compound

The synthesis of aurothis compound is primarily achieved through the reaction of a gold(I) salt with 1-thio-β-D-glucose. A common method involves the use of gold bromide and a solution of this compound saturated with sulfur dioxide, which acts as a reducing agent to maintain the gold in its +1 oxidation state.[1][2]

Experimental Protocol

Materials:

-

Gold(III) chloride (AuCl₃)

-

Sodium bromide (NaBr)

-

1-thio-β-D-glucose

-

Sulfur dioxide (gas or saturated aqueous solution)

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Gold(I) Bromide Solution: A solution of gold(I) bromide is prepared in situ. Gold(III) chloride is treated with a bromide source, such as sodium bromide, in an aqueous solution. The mixture is then treated with a reducing agent, like sulfur dioxide, to reduce Au(III) to Au(I).

-

Reaction with this compound: A solution of 1-thio-β-D-glucose in deionized water, saturated with sulfur dioxide, is prepared.[1] To this solution, the freshly prepared gold(I) bromide solution is added dropwise with constant stirring. The reaction is typically carried out at room temperature.

-

Precipitation: Upon completion of the reaction, aurothis compound is precipitated from the reaction mixture by the addition of methanol or ethanol.[4] The mixture is cooled to facilitate complete precipitation.

-

Purification by Recrystallization: The crude aurothis compound precipitate is collected by filtration and purified by recrystallization. The solid is dissolved in a minimum amount of hot deionized water and then reprecipitated by the slow addition of methanol or ethanol.[1] This process is repeated until a product of desired purity is obtained. The purified crystals are then dried under vacuum.

Synthesis Workflow

Characterization Data

Accurate characterization of the synthesized aurothis compound is crucial for ensuring its purity and structural integrity. The following tables summarize key physicochemical properties and provide a template for the expected analytical data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁AuO₅S | [1] |

| Molecular Weight | 392.18 g/mol | [2] |

| Appearance | Yellow crystals | [2] |

| Solubility | Soluble in water, insoluble in most organic solvents | [2] |

| Gold Content | Approximately 50% by weight |

Spectroscopic Data (Expected)

¹H NMR (D₂O, 400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Tentative) |

|---|---|---|

| 4.5 - 5.5 | d | Anomeric H-1 |

| 3.2 - 4.0 | m | Glucosyl ring protons (H-2 to H-6) |

¹³C NMR (D₂O, 100 MHz):

| Chemical Shift (δ) ppm | Assignment (Tentative) |

|---|---|

| 85 - 95 | Anomeric C-1 |

| 60 - 80 | Glucosyl ring carbons (C-2 to C-6) |

FTIR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment (Tentative) |

|---|---|

| 3200 - 3500 | O-H stretching (hydroxyl groups) |

| 2800 - 3000 | C-H stretching (alkyl groups) |

| ~1640 | O-H bending (adsorbed water) |

| 1000 - 1200 | C-O stretching (ether and alcohol) |

| 600 - 700 | C-S stretching |

Mass Spectrometry:

| m/z | Fragmentation (Tentative) |

|---|---|

| 392.0 | [M+H]⁺ or [M]⁺• |

| 197.0 | [Au]⁺ |

| 195.0 | [C₆H₁₁O₅S]⁺ |

Mechanism of Action: Inhibition of NF-κB Signaling

Aurothis compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for cytokines, chemokines, and adhesion molecules.

Aurothis compound has been shown to inhibit the activity of the IKK complex.[5] By preventing the phosphorylation of IκB, aurothis compound blocks the degradation of this inhibitory protein, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Signaling Pathway Diagram

Conclusion

This technical guide provides a foundational resource for the synthesis and study of aurothis compound in a research setting. The detailed experimental outline, though generalized, offers a solid starting point for its preparation. The provided characterization data tables serve as a benchmark for verifying the identity and purity of the synthesized compound. Furthermore, the elucidation of its mechanism of action as an NF-κB inhibitor, complete with a visual signaling pathway, offers valuable insight for researchers investigating inflammatory processes and potential therapeutic interventions. Further optimization of the synthetic protocol and detailed spectroscopic analysis will be crucial for advancing the use of aurothis compound in research and drug development.

References

- 1. Aurothis compound - Wikipedia [en.wikipedia.org]

- 2. AUROthis compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. What is Aurothis compound used for? [synapse.patsnap.com]

- 4. Aurothis compound | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Thioglucose as a Precursor for S-Glycosides: An In-depth Technical Guide

Abstract:

This technical guide provides a comprehensive overview of the use of thioglucose as a versatile precursor for the synthesis of S-glycosides. S-glycosides are sulfur analogs of O-glycosides where the anomeric oxygen is replaced by a sulfur atom. This modification imparts increased stability against enzymatic hydrolysis, a crucial property for applications in drug development and glycobiology research.[1][2][3] This document details various synthetic methodologies, presents quantitative data for key reactions, provides experimental protocols, and illustrates reaction pathways and workflows for researchers, scientists, and professionals in drug development.

Introduction to S-Glycosides

S-glycosides, or thioglycosides, are valuable glycomimetic compounds that have garnered significant attention due to their enhanced stability compared to their O-glycoside counterparts.[1][2] This stability stems from the thioether linkage at the anomeric position, which is resistant to cleavage by glycosidases.[1][2] Consequently, S-glycosides serve as excellent tools for studying biological processes involving carbohydrates and as potential therapeutic agents.[4][5][6][7] Their applications range from inhibitors of carbohydrate-processing enzymes to components of anticancer and antidiabetic drugs.[3][4] The synthesis of these important molecules often relies on the use of 1-thiosugars, such as this compound, as key building blocks.[8][9]

Synthetic Methodologies for S-Glycoside Formation from this compound

Several synthetic strategies have been developed to construct the S-glycosidic bond using this compound and its derivatives. These methods offer varying degrees of stereocontrol, functional group tolerance, and reaction efficiency.

Metal-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a robust method for the formation of S-aryl glycosides. These reactions typically involve the coupling of a 1-thiosugar with an aryl partner.

-

Copper(I)-Mediated S-Arylation: A notable method involves the reaction of protected or unprotected 1-thiosugars with aryldiazonium salts in the presence of copper(I) chloride and DBU. This approach is characterized by its mild reaction conditions and rapid execution, often yielding the desired S-aryl thioglycosides in good to excellent yields within minutes.[8]

Transition-Metal-Free Synthesis

To avoid potential metal contamination in the final products, transition-metal-free methods have been developed.

-

Aryne-Mediated S-Glycosylation: This protocol utilizes in situ generated arynes that react with glycosyl thiols. The reaction is typically facilitated by a fluoride (B91410) source, such as TBAF(tBuOH)4, and proceeds at room temperature to afford aryl 1-thioglycosides in high yields.[8]

-

S-Arylation with ortho-(trimethylsilyl)aryl triflates: Another metal-free approach involves the S-arylation of 1-thiosugars using ortho-(trimethylsilyl)aryl triflates in acetonitrile (B52724) at room temperature, leading to the stereoselective formation of 1,2-trans-thioglycosides.[8]

Radical Thiol-Ene Reactions

Photocatalytic thiol-ene reactions provide a mild and chemoselective pathway to S-glycosides.

-

Visible Light-Driven Thiol-Ene Reaction: This method employs a ruthenium-based photocatalyst and visible light to generate a thiyl radical from 1-thioglucose, which then reacts with an olefin. The addition of triphenylphosphine (B44618) has been shown to accelerate the reaction, enabling the synthesis of a diverse range of substituted glycosyl thioethers in high yields, even in aqueous media.[10]

Acid-Mediated Glycosylation

Brønsted and Lewis acids can promote the formation of thioglycosides from appropriately activated sugar precursors.

-

Triflic Acid-Mediated Synthesis: Per-acetylated sugars can be efficiently converted to thioglycosides in the presence of triflic acid (TfOH). This method is notable for its high reaction rates and yields, sometimes requiring only sub-stoichiometric amounts of the acid promoter.[11]

Quantitative Data on S-Glycoside Synthesis

The efficiency of S-glycoside synthesis is highly dependent on the chosen methodology, substrates, and reaction conditions. The following tables summarize quantitative data from various reported procedures.

| Methodology | Glycosyl Donor | Acceptor/Coupling Partner | Catalyst/Promoter | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Copper(I)-Mediated S-Arylation | 1-Thiosugars | Aryldiazonium salts | CuCl, DBU | Not specified | RT | 5 min | 55-88 | [8] |

| Aryne-Mediated S-Glycosylation | Glycosyl thiols | In situ generated arynes | TBAF(tBuOH)4 | Not specified | RT | Not specified | Good to excellent | [8] |

| Metal-Free S-Arylation | 1-Thiosugars | ortho-(trimethylsilyl)aryl triflates | None | Acetonitrile | RT | Not specified | Good to excellent | [8] |

| Photocatalytic Thiol-Ene | 1-Thiol derivative of glucose | Allyl alcohol | Ru(bpy)3, PPh3 | Water | RT | 12 h | 90 | [10] |

| Triflic Acid-Mediated | Glucose pentaacetate | Ethanethiol | TfOH (0.8 equiv) | Dichloromethane | 0 to RT | 1 h | 94 | [11] |

| Triflic Acid-Mediated | Glucose pentaacetate | Thiophenol | TfOH (0.8 equiv) | Dichloromethane | 0 | 1.5 h | 77 | [11] |

| Triflic Acid-Mediated | Galactose per-acetate | Thiophenol | TfOH (0.8 equiv) | Dichloromethane | 0 | 30 min | 88 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of S-glycosides from this compound precursors.

General Protocol for NIS/TfOH-Promoted Glycosylation

This protocol is a widely used method for the activation of thioglycoside donors.[12]

-

Add the glycosyl acceptor (1.0 equivalent) and thioglycoside donor (1.0–3.0 equivalents) to a pear-shaped flask.

-

Remove residual water by azeotropic distillation with dry toluene.

-

Place the flask under high vacuum for 3 hours and then purge with argon gas.

-

Dissolve the mixture in a dry solvent (e.g., dichloromethane) and add activated molecular sieves.

-

Cool the mixture to the desired temperature (e.g., -80°C to 0°C) and stir for 1 hour.

-

Add N-Iodosuccinimide (NIS) (1.2–4.0 equivalents) to the suspension.

-

Add triflic acid (TfOH) (0.1–0.5 equivalents) to the mixture and monitor the reaction by TLC until the thioglycoside donor is consumed.

-

Quench the reaction with saturated aqueous NaHCO3.

-

Filter the mixture through a pad of Celite® and wash the pad with an organic solvent.

-

Wash the organic layer with saturated aqueous Na2S2O3 and brine.

-

Dry the organic layer over Na2SO4, filter, and concentrate.

-

Purify the residue by silica (B1680970) gel column chromatography.

Protocol for Visible Light-Driven Thiol-Ene Reaction

This protocol describes a green and efficient method for S-glycoside synthesis.[10]

-

In a reaction vessel, combine the 1-thiosugar (1 equivalent), olefin (e.g., allyl alcohol), Ru(bpy)3 photocatalyst (e.g., 10 mol%), and triphenylphosphine (PPh3).

-

Add the solvent (water is reported to give high yields). The optimal concentration of the 1-thiosugar is reported to be around 0.25 M.

-

Irradiate the reaction mixture with a blue light emitting diode (LED) light source at room temperature.

-

Monitor the reaction progress by TLC or other suitable analytical techniques.

-

Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Visualization of Pathways and Workflows

Diagrams created using the DOT language provide clear visualizations of the synthetic pathways and experimental workflows.

Synthesis of S-Aryl Glycosides via Copper-Catalyzed Cross-Coupling

Caption: Copper-catalyzed synthesis of S-aryl glycosides.

Photocatalytic Thiol-Ene Reaction Workflow

Caption: Workflow for photocatalytic S-glycoside synthesis.

Acid-Mediated Synthesis of Thioglycosides

Caption: Triflic acid-mediated S-glycosylation.

Biological Significance and Applications in Drug Development

The enhanced stability of S-glycosides makes them valuable probes in glycobiology and promising candidates for drug development. They can function as metabolic decoys, disrupting cellular glycosylation pathways.[1] For example, S-glycoside analogues of bacterial sugars have been shown to inhibit glycoprotein (B1211001) biosynthesis in pathogenic bacteria like H. pylori.[2]

In drug discovery, glycosylation is a strategy to modify the pharmacokinetic and pharmacodynamic properties of a drug.[4][7] S-glycosides are being explored as stable glycomimetics in the development of vaccines, anti-inflammatory agents, and anticancer therapies.[5][13] The ability to withstand enzymatic degradation allows for potentially improved bioavailability and prolonged therapeutic effect.

Conclusion

This compound is a cornerstone precursor for the synthesis of a wide array of S-glycosides. The diverse synthetic methodologies available, from metal-catalyzed couplings to modern photocatalytic reactions, provide chemists with a versatile toolkit to access these stable glycomimetics. The quantitative data and experimental protocols summarized in this guide offer a practical resource for researchers. The continued development of novel and efficient synthetic routes to S-glycosides will undoubtedly fuel further advancements in glycobiology and the design of new carbohydrate-based therapeutics.

References

- 1. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of β- S-Glycosides via Palladium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug-glycosidation and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thioglycoside functionalization via chemoselective phosphine acceleration of a photocatalytic thiol–ene reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Glycans in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Thioglucose Chemistry: A Technical Guide for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thioglucose, a carbohydrate analog where a sulfur atom replaces one of the oxygen atoms in a glucose molecule, represents a cornerstone of modern medicinal chemistry and glycobiology. This substitution imparts significant changes to the molecule's physicochemical properties, most notably increasing its resistance to enzymatic hydrolysis by glycosidases.[1] This enhanced stability makes this compound and its derivatives (thioglycosides) valuable as therapeutic agents, biological probes, and synthetic intermediates for complex carbohydrates.[2][3] This technical guide provides an in-depth exploration of the foundational chemistry of this compound, including its synthesis, key reactions, and diverse applications in drug development, with a focus on providing actionable data and experimental protocols for researchers in the field.

Core Concepts in this compound Chemistry

The strategic replacement of an oxygen atom with sulfur in the glucose scaffold can occur at various positions, leading to different isomers with distinct properties. The two most common and significant forms are:

-

1-Thioglucose: The anomeric hydroxyl group at the C1 position is replaced by a thiol group (-SH). This modification is crucial for its use as a glycosyl donor in the synthesis of thioglycosides.[4]

-

5-Thioglucose: The oxygen atom within the pyranose ring (the endocyclic oxygen) is replaced by a sulfur atom. This change significantly alters the ring conformation and its recognition by enzymes and transporters.[5]

The C-S bond is longer and the bond angle is different compared to the C-O bond, which induces notable conformational and physico-chemical alterations in the sugar mimic.[1] Thioglycosides, where the glycosidic oxygen is replaced by sulfur, are resistant to enzymatic hydrolysis, making them excellent mimics of O-glycosides for studying biological processes and for development as enzyme inhibitors.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 1-thioglucose is presented below.

| Property | Value | Source |

| Molecular Formula | C6H12O5S | [6] |

| Molecular Weight | 196.22 g/mol | [6] |

| XLogP3 | -2.3 | [6] |

| Monoisotopic Mass | 196.04054465 Da | [6] |

| Polar Surface Area | 133 Ų | [6] |

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives is a critical aspect of their application. Various methods have been developed, ranging from classical chemical synthesis to modern enzymatic approaches.

Chemical Synthesis of 1-Thioglucose Derivatives

Chemical synthesis often starts from readily available protected glucose derivatives, such as glycosyl halides or acetates.

-

From Glycosyl Halides: A common method involves the Sɴ2 reaction of a glycosyl halide (e.g., acetobromo-α-D-glucose) with a sulfur nucleophile like potassium thioacetate (B1230152) or thiourea (B124793).[4][7] Using thiourea followed by hydrolysis can prevent the formation of sulfide (B99878) byproducts.[7]

-

From Glycosyl Acetates: An alternative to the odorous thioacetic acid is the use of potassium thioacetate with a Lewis acid catalyst like boron trifluoride diethyl etherate (BF₃·OEt₂) in ethyl acetate (B1210297).[8][9] This method is efficient for preparing fully acetylated 1-thioglucose.[8] Zirconium chloride (ZrCl₄) and aluminum chloride (AlCl₃) have also been used as catalysts.[4]

Caption: General workflow for synthesizing 1-thioglucose derivatives for drug development.

Enzymatic Synthesis of Thioglycosides

Engineered enzymes, known as thioglycoligases, offer a highly efficient and stereoselective method for synthesizing thioglycosides. A notable example is a mutant GH20 hexosaminidase from Streptomyces plicatus (SpHex E314A), where the catalytic glutamate (B1630785) is replaced by alanine.[2] This enzyme couples GlcNAc or GalNAc donors to a wide array of thiol acceptors, including other sugars, peptides, and proteins, with nearly quantitative yields.[2]

Synthesis of this compound-Derived Polysulfides

Recently, carbohydrate-based polysulfides have been developed as novel H₂S donors. This compound tetrasulfide (TGS4) can be prepared in a single step by treating 1-thio-β-D-glucose sodium salt with sulfur monochloride (S₂Cl₂) at low temperatures.[10]

Key Reactions and Applications in Drug Development

The unique properties of this compound derivatives have led to their use in a variety of therapeutic areas.

Anti-arthritic Drugs: Auranofin

Auranofin is a gold-containing drug used to treat rheumatoid arthritis. Its synthesis involves the use of peracetyl-protected glucose 1-thiol.[8] The this compound moiety enhances the bioavailability and targets the compound to specific cellular compartments.

Antidiabetic Agents: SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a major class of drugs for type 2 diabetes. They work by blocking glucose reabsorption in the kidneys. Thioglycosides have been developed as potent and selective SGLT2 inhibitors because their S-glycosidic bond is resistant to hydrolysis by intestinal β-glucosidases, a problem that limits the clinical application of O-glycoside inhibitors like phlorizin.[11] Kinetic studies show that these thioglycosides act as competitive inhibitors of SGLT1 and SGLT2.[11][12] For example, phenyl-1'-thio-beta-D-glucopyranoside inhibits hSGLT2 more strongly than hSGLT1.[12]

Caption: Mechanism of SGLT2 inhibition by thioglycoside-based drugs in the kidney.

H₂S Donors and Redox Biology

This compound and its derivatives are emerging as important tools in redox biology. This compound itself can serve as a hydrogen sulfide (H₂S) donor when catalyzed by glucose oxidase.[10] The novel compound this compound tetrasulfide (TGS4) releases H₂S upon reaction with biological thiols like glutathione (B108866) (GSH) or bovine serum albumin (BSA), and can induce the formation of cellular persulfides, which are key signaling molecules.[10][13]

Caption: H₂S donation pathways involving this compound-derived compounds.

Other Applications

-

Enzyme Probes: Due to their hydrolytic stability, thioglycosides are used as probes to study the function of carbohydrate-processing enzymes.[2]

-

Nanotechnology: 1-thio-β-D-glucose can act as both a reducing and stabilizing agent in the synthesis of gold nanoparticles (TGlu-AuNPs), which can be used for colorimetric bioassays.[14]

Quantitative Data Summary

This section summarizes key quantitative data from foundational research on this compound chemistry.

Table 1: Synthesis Yields of this compound Derivatives

| Product | Starting Material(s) | Method | Yield | Reference |

| S-linked disaccharides | GlcNAc/GalNAc donors + thiosugar acceptors | Enzymatic (SpHex E314A) | Nearly quantitative | [2] |

| Peracetyl-protected 1-thioglucose | Peracetylated sugar + potassium thioacetate | Chemical (BF₃·OEt₂ catalyst) | High | [8] |

| This compound Tetrasulfide (TGS4) | 1-thio-β-D-glucose sodium salt + S₂Cl₂ | Chemical | 50% | [10] |

| OAc-Thioglucose Tetrasulfide (OAc-TGS4) | 1-thio-β-D-glucose tetraacetate + S₂Cl₂ | Chemical | 86% | [10] |

| β-D-psicofuranosyl 5-thio-α-D-glucopyranoside (13) | Donor 12 + Acceptor 6 | Chemical (TMSOTf catalyst) | 76% | [5] |

| S-aryl thioglycosides | 1-thiosugars + aryl iodides | Chemical (CuCl catalyst) | 83-98% | [4] |

Table 2: Biological Activity of this compound Derivatives

| Compound | Target | Activity Type | Value | Reference |

| Thioglycoside I (phenyl-1'-thio-β-D-glucopyranoside) | hSGLT2 | Inhibition | Stronger than hSGLT1 and phlorizin | [11][12] |

| Thioglycoside VII (2-hydroxymethyl-phenyl-1'-thio-β-D-galactopyranoside) | hSGLT1 | Inhibition | Pronounced effect | [11][12] |

| Ortho-substituted thiosugar derivatives (32) | Human intestinal maltase | Inhibition (IC₅₀) | 0.11–0.58 µM | [1] |

| Mannose-functionalized AuNPs (Man-AuNPs) | Concanavalin A (Con A) | Binding Affinity (Kd) | 11.3 pM (high-affinity) | [14] |

| Mannose-functionalized AuNPs (Man-AuNPs) | Concanavalin A (Con A) | Binding Affinity (Kd) | 66.5 pM (low-affinity) | [14] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section provides protocols for key experiments cited in the literature.

Protocol: Synthesis of O-acetylated this compound Tetrasulfide (OAc-TGS4)

This protocol is adapted from the synthesis described for novel carbohydrate-based polysulfides.[10]

Materials:

-

1-thio-β-D-glucose tetraacetate

-

Dichloromethane (CH₂Cl₂)

-

Sulfur monochloride (S₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Brine

-

Argon atmosphere setup

-

Reaction vessel with stirring capability

-

Cooling bath (-78 °C, e.g., dry ice/acetone)

Procedure:

-

Dissolve 1-thio-β-D-glucose tetraacetate (1.0 equiv., e.g., 500 mg, 1.37 mmol) in CH₂Cl₂ (10 mL) in a reaction vessel under an argon atmosphere.

-

Add pyridine (1.0 equiv., e.g., 0.11 mL) to the stirring solution.

-

Cool the reaction mixture to -78 °C using a cooling bath and stir for 1 hour.

-

Add S₂Cl₂ (0.6 equiv., e.g., 0.065 mL) dropwise to the cold reaction mixture.

-

Continue stirring at -78 °C for 2 hours, monitoring reaction completion by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by adding saturated NaHCO₃ solution (2 mL).

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Wash the organic phase sequentially with H₂O (2 x 10 mL) and brine (2 x 10 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography to obtain OAc-TGS4.

Protocol: One-Step Synthesis of Peracetyl-Protected 1-Thioglucose

This protocol is based on an improved method for synthesizing 1-thioglucose precursors.[8]

Materials:

-

Penta-O-acetyl-β-D-glucose

-

Potassium thioacetate (KSAc)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Ethyl acetate (EtOAc)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve penta-O-acetyl-β-D-glucose in ethyl acetate in a round-bottom flask.

-

Add potassium thioacetate to the solution.

-

Under stirring, add boron trifluoride diethyl etherate as a catalyst. The original patent suggests using more catalyst and heating than traditional methods for higher efficiency.[8]

-

Heat the reaction mixture as required and monitor its progress using TLC.

-

Upon completion, perform an aqueous workup to remove inorganic salts and the catalyst.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the resulting peracetyl-protected 1-thioglucose by recrystallization or column chromatography.

Caption: Experimental workflow for the synthesis of OAc-TGS4.

Conclusion

This compound chemistry provides a versatile and powerful platform for drug discovery and chemical biology. The stability of the thioglycosidic bond has been expertly leveraged to create robust therapeutics, from anti-arthritic agents to modern antidiabetics. Furthermore, the novel roles of this compound derivatives as H₂S donors are opening new avenues for research into redox signaling and antioxidant therapies. The synthetic protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to innovate in this dynamic and impactful field.

References

- 1. Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Formation of β‐thioGlcNAc Linkages to Thiol‐Containing Sugars, Peptides, and Proteins using a Mutant GH20 Hexosaminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01033B [pubs.rsc.org]

- 6. 1-Thioglucose | C6H12O5S | CID 151466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN112538099A - Preparation method and application of 1-thioglucose and glucose 1-thiol protected by total acyl - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound-derived tetrasulfide, a unique polysulfide model compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thioglycosides as inhibitors of hSGLT1 and hSGLT2: potential therapeutic agents for the control of hyperglycemia in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound-stabilized gold nanoparticles as a novel platform for colorimetric bioassay based on nanoparticle aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of Thioglucose Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of thioglucose compounds. From their initial synthesis in the early 20th century to their pivotal role as therapeutic agents and research tools, this document details the key milestones in the field. It covers the foundational synthetic methodologies, the physicochemical properties of significant this compound derivatives, and their mechanisms of action in biological systems. This guide is intended to serve as a detailed resource, incorporating experimental protocols and pathway visualizations to facilitate further research and development in this domain.

A Historical Chronicle of this compound Compounds

The journey of this compound compounds began in the foundational era of carbohydrate chemistry. The pioneering work of German chemist Emil Fischer, who was awarded the Nobel Prize in 1902 for his work on sugar and purine (B94841) syntheses, laid the essential groundwork for the structural elucidation and synthesis of carbohydrates.[1][2] While Fischer's major contributions to sugar chemistry occurred between 1884 and 1894, the invention of thioglycosides, carbohydrates containing a sulfur atom at the anomeric carbon, is credited to him in 1909.[3] This innovation opened a new chapter in medicinal and organic chemistry, leading to the development of a novel class of compounds with unique properties.

One of the most historically significant this compound derivatives is aurothis compound (B1665330) , also known as gold this compound. The therapeutic application of gold compounds for rheumatoid arthritis (RA) began in 1935, aiming to reduce inflammation and slow disease progression.[4] For decades, aurothis compound was a cornerstone in the treatment of RA, administered as a disease-modifying antirheumatic drug (DMARD).[4] However, its use has significantly declined since the 1980s due to a notable side-effect profile, limited efficacy in some patients, a slow onset of action, and the advent of more effective therapies like methotrexate.[4]

Beyond its therapeutic applications, aurothis compound became a critical tool in metabolic research. Scientists discovered that parenteral administration of gold this compound to mice induces obesity by causing targeted necrosis in the ventromedial hypothalamus, a region of the brain involved in appetite regulation. This "gold this compound obesity" syndrome established a key animal model for studying obesity and diabetes.[4]

Today, this compound derivatives, such as 1-thio-β-D-glucose tetraacetate, are widely used as versatile building blocks in organic synthesis for creating complex glycoconjugates, developing glycosylated drugs, and studying carbohydrate-enzyme interactions.[5]

Physicochemical Properties of Key this compound Compounds

The substitution of an oxygen atom with sulfur imparts distinct physicochemical properties to this compound compounds compared to their native glucose counterparts. The following table summarizes key quantitative data for prominent this compound derivatives.

| Compound | Formula | Molar Mass ( g/mol ) | Physical Form | Melting Point (°C) | Solubility |

| Aurothis compound | C₆H₁₁AuO₅S | 392.18 | Yellow crystals[4][6] | >107 (decomposes)[7] | Highly soluble in water; insoluble in ethanol.[7] |

| 1-Thio-β-D-glucose tetraacetate | C₁₄H₂₀O₉S | 364.37 | White powder[5] | 115 - 118[5] | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (0.5 mg/ml).[8] |

| 1-Thioglucose | C₆H₁₂O₅S | 196.22 | - | - | - |

| 5-Thio-D-glucose | C₆H₁₂O₅S | 196.22 | - | - | - |

Synthetic Methodologies: Experimental Protocols

The synthesis of this compound compounds has evolved, with several established methods for creating the crucial C-S bond at the anomeric center.

Protocol 1: Synthesis of 1-Thio-β-D-glucopyranoside Tetraacetates

This method involves the Lewis acid-catalyzed reaction of a per-acetylated glucose with a thiol.

Materials:

-

α-D-Glucose pentaacetate

-

Thiol of choice (e.g., thiophenol)

-

Dichloromethane (CH₂Cl₂)

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Silica (B1680970) gel for column chromatography

-

Hexane/Ethyl Acetate (B1210297) solvent system

Procedure:

-

Dissolve α-D-glucose pentaacetate (1.0 equivalent) in dichloromethane.

-

Add the desired thiol (1.5 equivalents) to the solution.

-

Cool the reaction mixture in an ice bath and stir for 10 minutes.

-

Slowly add boron trifluoride etherate (3.0 equivalents) to the mixture.

-

Allow the reaction to warm to room temperature and stir overnight, with gentle reflux.

-

Remove the solvent by evaporation under reduced pressure.

-

Purify the product by column chromatography on silica gel, using a hexane/ethyl acetate (5:1) mobile phase to isolate the 1-thio-β-D-glucopyranoside tetraacetate.

Protocol 2: Synthesis of Aurothis compound

This protocol describes the preparation of the gold(I) this compound complex.

Materials:

-

This compound

-

Gold bromide

-

Sulfur dioxide (SO₂)

-

Ethanol

-

Methanol

-

Water

Procedure:

-

Prepare an aqueous solution of this compound and saturate it with sulfur dioxide.

-

To this solution, add a solution of gold bromide.

-

Heat the reaction mixture.

-

Precipitate the aurothis compound product by adding ethanol.[9]

-

Isolate the precipitate.

-

The crude product can be further purified by recrystallization from water and methanol.[9]

Biological Mechanisms and Signaling Pathways

This compound compounds exert their biological effects through diverse mechanisms, from immunomodulation to targeted neurotoxicity.

Aurothis compound in Rheumatoid Arthritis

The anti-arthritic effect of aurothis compound, while not fully elucidated, is understood to involve the modulation of immune responses. Gold(I) ions accumulate in macrophages and lymphocytes, inhibiting pro-inflammatory processes. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a transcription factor that controls the expression of genes for inflammatory cytokines and cell adhesion molecules. By inhibiting NF-κB, aurothis compound reduces the production of these inflammatory mediators, thereby alleviating the autoimmune attack on joint tissues.[4]

Gold this compound (GTG) Induced Obesity

The GTG-induced obesity model is a classic experimental workflow. The glucose moiety of the compound is crucial, as it is believed to facilitate uptake into specialized "glucoreceptor" neurons in the ventromedial hypothalamus (VMH). The accumulation of gold within these cells leads to oxidative stress and targeted cell death (necrosis). The destruction of this satiety center in the brain eliminates the normal signals of fullness, leading to hyperphagia (excessive eating) and subsequent rapid weight gain and obesity.

Conclusion and Future Directions

From the initial structural explorations by Emil Fischer to the development of gold-based antirheumatic drugs and indispensable research tools, this compound compounds have a rich and impactful history. While the therapeutic use of aurothis compound has been largely superseded, the fundamental chemistry and biological activity of thioglucosides continue to be of high interest. Current research focuses on leveraging their unique properties for the synthesis of novel glycomimetics, enzyme inhibitors, and targeted drug delivery systems. The historical journey of these compounds serves as a powerful example of how fundamental chemical discoveries can translate into significant, albeit evolving, applications in medicine and biological science.

References

- 1. Emil Fischer - Wikipedia [en.wikipedia.org]

- 2. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Aurothis compound | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. AUROthis compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Aurothis compound | 12192-57-3 [chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Aurothis compound - Wikipedia [en.wikipedia.org]

The Structure-Activity Relationship of Thioglucose Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioglucose, a glucose analog where a sulfur atom replaces one of the oxygen atoms, and its derivatives represent a versatile class of compounds with significant therapeutic potential across various disease areas. The substitution of sulfur for oxygen imparts unique physicochemical properties, including increased stability against enzymatic degradation and altered electronic characteristics, which translate into diverse biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, focusing on their interactions with key biological targets. We will delve into their applications as inhibitors of glucose transporters (GLUTs and SGLTs) for diabetes and cancer therapy, and as modulators of inflammatory pathways in conditions like rheumatoid arthritis. This document aims to be a comprehensive resource, offering detailed experimental protocols, quantitative SAR data, and visual representations of relevant biological pathways and experimental workflows to aid researchers in the design and development of novel this compound-based therapeutics.

Core Concepts in this compound SAR

The biological activity of this compound derivatives is intricately linked to several structural features:

-

Position of the Sulfur Atom: The location of the sulfur atom within the glucose scaffold is a primary determinant of target specificity and potency. 1-thioglucose derivatives, where the sulfur is at the anomeric position, are common in SGLT inhibitors. In contrast, 5-thioglucose, with sulfur in the pyranose ring, has been explored for its effects on glucose metabolism and transport.

-

The Aglycone Moiety: In the case of thioglycosides, the nature of the aglycone portion (the non-sugar component) is crucial for target binding. Aromatic and heterocyclic aglycones are frequently employed to establish specific interactions, such as π-stacking and hydrogen bonding, within the binding pockets of target proteins.

-

Substituents on the Glucose Ring: Modifications to the hydroxyl groups of the this compound core can influence solubility, membrane permeability, and binding affinity. Acetylation or benzoylation are common strategies in synthetic chemistry to protect these groups, and their removal is often necessary for biological activity.

-

Stereochemistry: The stereochemical configuration of the glycosidic bond (α or β) and the overall stereochemistry of the glucose ring are critical for molecular recognition by target proteins.